3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile
CAS No.:
Cat. No.: VC13626578
Molecular Formula: C13H14F2N2
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14F2N2 |
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Molecular Weight | 236.26 g/mol |
IUPAC Name | 3-[(4,4-difluoropiperidin-1-yl)methyl]benzonitrile |
Standard InChI | InChI=1S/C13H14F2N2/c14-13(15)4-6-17(7-5-13)10-12-3-1-2-11(8-12)9-16/h1-3,8H,4-7,10H2 |
Standard InChI Key | CHFORXZEDPTNCD-UHFFFAOYSA-N |
SMILES | C1CN(CCC1(F)F)CC2=CC(=CC=C2)C#N |
Canonical SMILES | C1CN(CCC1(F)F)CC2=CC(=CC=C2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile is C₁₃H₁₄F₂N₂, derived as follows:
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Benzonitrile core: C₇H₄N (molecular weight: 103.12 g/mol).
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4,4-Difluoropiperidine: C₅H₈F₂N (molecular weight: 133.12 g/mol).
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Methylene linker: CH₂ (molecular weight: 14.03 g/mol).
The total molecular weight is 235.27 g/mol.
Structural Analysis
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Benzonitrile group: The nitrile (-C≡N) group at the para position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
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4,4-Difluoropiperidine: Fluorination at the 4-positions of the piperidine ring alters ring conformation and enhances metabolic stability. The chair conformation is stabilized by fluorine’s electronegativity, reducing ring puckering .
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Methylene bridge: The -CH₂- group connects the aromatic and piperidine moieties, providing rotational flexibility while maintaining spatial separation.
Key Spectral Data (Inferred from Analogues)
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IR Spectroscopy: Strong absorption at ~2,240 cm⁻¹ (C≡N stretch) and 1,100–1,000 cm⁻¹ (C-F stretches) .
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¹H NMR: Signals at δ 2.5–3.5 ppm (piperidine protons), δ 4.0–4.5 ppm (methylene protons), and δ 7.4–7.8 ppm (aromatic protons) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile involves two primary steps:
Step 1: Preparation of 4,4-Difluoropiperidine
4,4-Difluoropiperidine is synthesized via fluorination of piperidine derivatives. A common method employs diethylaminosulfur trifluoride (DAST) to replace hydroxyl or other leaving groups with fluorine atoms . For example:
Reaction conditions: Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours .
Step 2: Alkylation of Benzonitrile
The methylene bridge is introduced via nucleophilic substitution. 3-(Bromomethyl)benzonitrile reacts with 4,4-difluoropiperidine in the presence of a base:
Reaction conditions: Dimethylformamide (DMF), potassium carbonate, 60°C, 6–8 hours .
Industrial Scaling Challenges
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Fluorination Safety: DAST is highly toxic and moisture-sensitive, requiring specialized equipment for large-scale use .
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Purification: Column chromatography is often needed to isolate the product, increasing production costs.
Physicochemical Properties
Thermodynamic Data (Predicted)
Stability Profile
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